Bombykal

概要

説明

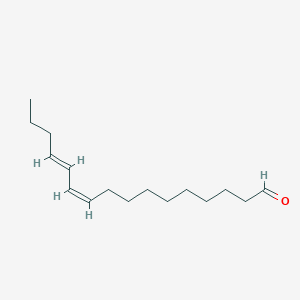

Bombykal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a 16-carbon chain with two conjugated double bonds at the 10th and 12th positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bombykal can be achieved through several methods. One common approach involves the use of a two-enzyme system, where lipase and lipoxygenase are employed to convert unsaturated oils into the desired product . The reaction conditions typically include a pH of 6, a temperature of 25°C, and the presence of oxygen.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. For instance, the stereo-selective enzymatic production of similar compounds from α-linolenic acid in perilla seed oil hydrolyzate has been reported . This method utilizes purified recombinant lipoxygenase from Nostoc sp. SAG 25.82, with optimal reaction conditions including a pH of 8.5, a temperature of 15°C, and specific concentrations of acetone and Tween 80.

化学反応の分析

Types of Reactions

Bombykal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Chemical Communication and Pheromone Research

Bombykal is primarily recognized for its role as a sex pheromone in moths, particularly in the silkworm moth (Bombyx mori). It plays a crucial role in mate attraction and has been extensively studied to understand the mechanisms of chemical communication among insects.

Case Study: Pheromone Receptor Identification

A study identified the specific receptor for this compound in Manduca sexta, revealing that co-expression of the receptor MsexOr1 with MsexOrco in Xenopus oocytes resulted in dose-dependent inward currents upon this compound application. This indicates that this compound effectively activates specific olfactory receptors, which are essential for pheromone recognition and discrimination .

Neurobiology and Sensory Reception

Research has demonstrated that this compound interacts with pheromone-binding proteins (PBPs), which facilitate the transport of hydrophobic pheromonal compounds to their receptors. These interactions are critical for the sensory processing of pheromones in insects.

Data Table: Pheromone-Binding Protein Interactions

| Compound | Interaction with PBPs | Receptor Activation |

|---|---|---|

| This compound | Yes | BmOR-1, BmOR-3 |

| Bombykol | Yes | BmOR-1 |

| Bombykyl Acetate | Yes | Not activated |

In experiments, it was found that BmOR-1 was activated by both bombykol and this compound, while BmOR-3 responded specifically to this compound. This specificity is crucial for understanding how insects differentiate between similar pheromonal cues .

Pest Management Applications

The unique properties of this compound have led to its exploration as a potential tool in integrated pest management (IPM). By exploiting its role as a pheromone, researchers aim to develop traps and lures that can effectively attract male moths, thereby reducing pest populations without harmful chemicals.

Case Study: Use in Traps

Research has shown that traps baited with synthetic this compound can significantly reduce male moth populations in agricultural settings. This approach not only minimizes pesticide use but also leverages natural behavioral responses to pheromones .

Synthetic Biology and Biotechnology

This compound's structure and function have inspired synthetic biology applications, particularly in designing biologically active compounds. Researchers are investigating ways to synthesize derivatives of this compound for use in various biotechnological applications.

Potential Applications:

- Biopesticides: Developing environmentally friendly pest control methods using synthesized this compound analogs.

- Bioassays: Utilizing this compound in bioassays to study insect behavior and receptor interactions.

Future Directions and Research Opportunities

The ongoing research into this compound presents numerous opportunities for innovation:

- Further Characterization of Receptors: Continued exploration of the molecular mechanisms underlying receptor activation can lead to advancements in pest management strategies.

- Development of Synthetic Analogues: Creating synthetic variants of this compound could enhance its efficacy as a lure or trap component.

作用機序

The mechanism of action of Bombykal involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and human papillomavirus (HPV) oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through the alteration of cell cycle and p53 pathways, as well as the reduction of CDK1 protein expression.

類似化合物との比較

Similar Compounds

(10E,12Z)-Octadeca-10,12-dienoic acid: This compound shares a similar structure but has an additional two carbon atoms in its chain.

9-oxo-(10E,12Z)-octadecadienoic acid: Another related compound with similar biological activities.

Uniqueness

Bombykal is unique due to its specific carbon chain length and the position of its double bonds

生物活性

Bombykal is a pheromone compound primarily associated with the silkmoth, Bombyx mori. It plays a significant role in the chemical communication and mating behaviors of these insects. This article delves into the biological activity of this compound, focusing on its detection mechanisms, receptor interactions, and behavioral implications.

Chemical Structure and Properties

This compound is a hydrophobic compound that, along with bombykol, serves as a sex pheromone in Bombyx mori. Its structure is characterized by a long carbon chain, which contributes to its volatility and ability to diffuse through the environment. The molecular formula of this compound is CHO.

Mechanisms of Detection

The detection of this compound in silkmoths involves several key components:

- Pheromone-Binding Proteins (PBPs) : PBPs are crucial for transporting hydrophobic pheromones like this compound through the sensillum lymph towards olfactory receptors. Research indicates that PBPs facilitate the solubilization of this compound, enhancing its detection by sensory neurons .

- Olfactory Receptors : Two primary receptors, BmOR-1 and BmOR-3, are involved in the detection of this compound. BmOR-1 responds to both bombykol and this compound, while BmOR-3 is selective for this compound . This specificity highlights the complex interaction between different pheromonal components.

Electroantennogram (EAG) Studies

Electroantennogram studies have demonstrated that male silkmoths exhibit varying responses to this compound compared to bombykol. In particular:

- EAG Responses : Knockout studies of the BmPBP1 gene revealed that male moths lacking this protein showed significantly reduced EAG responses to both pheromones. However, their behavioral response to this compound was negligible even at high concentrations .

Behavioral Implications

The behavioral responses of male silkmoths to this compound are critical for understanding its role in mating:

- Orientation Behavior : Male moths typically exhibit wing-flapping behavior as they orient towards pheromone sources. Studies indicate that while they respond robustly to bombykol, their response to this compound is minimal, suggesting that this compound may act as a modulator rather than an attractant .

Study 1: PBP Functionality

A study by Große-Wilde et al. (2006) explored the role of PBPs in pheromone recognition. It was found that while BmOR-1 activated by bombykol could also respond to this compound, the presence of PBPs was essential for this activation without organic solvents . This indicates a nuanced role for PBPs in pheromone signaling.

Study 2: Knockout Analysis

Research involving BmPBP1 knockout silkmoths demonstrated that these moths had impaired sensitivity to both pheromones. The behavioral assays indicated that these males did not initiate orientation towards this compound at any tested concentration, reinforcing its secondary role in pheromone communication .

Comparative Table of Pheromone Receptors

| Receptor | Response to Bombykol | Response to this compound | Notes |

|---|---|---|---|

| BmOR-1 | Strong | Moderate | Generalist receptor |

| BmOR-3 | None | Strong | Specialist receptor |

特性

IUPAC Name |

(10E,12Z)-hexadeca-10,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305385 | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-98-6 | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。